tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate
Overview
Description
Tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate is a synthetic organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes an imidazo[4,5-b]pyridine core, which is a fused heterocyclic system, and a tert-butyl carbamate group, which is often used as a protecting group in organic synthesis.
Mechanism of Action
Target of Action
The primary target of this compound is Sterol 14-alpha demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
The compound interacts with its target, CYP51, inhibiting the formation of ergosterol . This disruption in ergosterol biosynthesis leads to changes in the permeability and fluidity of the fungal cell membrane, ultimately leading to cell death .
Biochemical Pathways
The compound affects the ergosterol biosynthesis pathway . By inhibiting the action of CYP51, it prevents the conversion of lanosterol to ergosterol . This disruption can lead to the accumulation of toxic intermediates and a deficiency of ergosterol, causing detrimental effects on the fungal cell membrane .
Pharmacokinetics
In-vitro toxicity studies are needed to understand the real-time toxic level .
Result of Action
The compound exhibits potent antifungal activity, particularly against Candida spp., including several multidrug-resistant strains . It has been observed to exhibit minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL .
Biochemical Analysis
Biochemical Properties
Tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of Sterol 14-alpha demethylase (CYP51), an enzyme involved in ergosterol biosynthesis in yeast cells . This interaction leads to the inhibition of ergosterol formation, which is crucial for maintaining the integrity of the fungal cell membrane . Additionally, this compound exhibits binding interactions with other biomolecules, contributing to its diverse biochemical properties.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the formation of yeast to mold transition in Candida spp., a process essential for fungal pathogenicity . This compound also impacts gene expression by modulating the activity of transcription factors involved in ergosterol biosynthesis . Furthermore, it affects cellular metabolism by altering the levels of key metabolites involved in the biosynthetic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to the active site of Sterol 14-alpha demethylase (CYP51), inhibiting its enzymatic activity . This inhibition prevents the conversion of lanosterol to ergosterol, a critical step in the ergosterol biosynthesis pathway . Additionally, this compound may interact with other biomolecules, leading to changes in gene expression and enzyme activity . These molecular interactions contribute to its overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, maintaining its activity over extended periods . It may undergo degradation under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of ergosterol biosynthesis and disruption of fungal cell membrane integrity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent antifungal activity with minimal adverse effects . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in ergosterol biosynthesis, including Sterol 14-alpha demethylase (CYP51) . This interaction leads to the inhibition of ergosterol formation, affecting the overall metabolic flux and metabolite levels in fungal cells . Additionally, the compound may influence other metabolic pathways, contributing to its broad-spectrum antifungal activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is efficiently transported across cell membranes, allowing it to reach its target sites . It may also interact with specific binding proteins that facilitate its localization and accumulation within cells . These interactions play a crucial role in determining the compound’s efficacy and distribution within the organism.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the endoplasmic reticulum, where it interacts with Sterol 14-alpha demethylase (CYP51) and other enzymes involved in ergosterol biosynthesis . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell . The subcellular localization of this compound is essential for its biochemical and cellular effects.
Preparation Methods
The synthesis of tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the imidazo[4,5-b]pyridine core: This can be achieved through a cyclization reaction involving a pyridine derivative and an imidazole precursor under acidic or basic conditions.
Introduction of the ethyl group: The ethyl group can be introduced via an alkylation reaction using an appropriate alkyl halide.
Carbamate formation: The tert-butyl carbamate group can be introduced by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce any reducible functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions on the imidazo[4,5-b]pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Scientific Research Applications
Tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new therapeutic agents, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Biological Studies: The compound is used in biological assays to study its effects on various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe in chemical biology to investigate cellular pathways and molecular interactions.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.
Comparison with Similar Compounds
Tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate can be compared with other imidazopyridine derivatives, such as:
Tert-butyl 3-(2-chloro-3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine-1-carboxylate: This compound has a similar imidazopyridine core but differs in the substituents attached to the core.
N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-3-carboxamide: This compound also contains an imidazopyridine core but has different functional groups and substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl carbamate group, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
tert-butyl N-[2-(1H-imidazo[4,5-b]pyridin-2-yl)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-13(2,3)19-12(18)15-8-6-10-16-9-5-4-7-14-11(9)17-10/h4-5,7H,6,8H2,1-3H3,(H,15,18)(H,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYWUTFHHVXNFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NC2=C(N1)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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